3-(3-Methyl-3H-diazirine-3-yl)aniline

Carbene insertion polymerization Hyperbranched polymers Polyamine synthesis

3-(3-Methyl-3H-diazirine-3-yl)aniline (CAS 1044273-14-4) is an aryl diazirine compound that integrates a photoreactive 3-methyl-3H-diazirine moiety at the meta-position of an aniline ring. This compound class is widely used in photoaffinity labeling (PAL), where UV-induced carbene generation enables covalent capture of transient biomolecular interactions.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B12125688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methyl-3H-diazirine-3-yl)aniline
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1(N=N1)C2=CC(=CC=C2)N
InChIInChI=1S/C8H9N3/c1-8(10-11-8)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3
InChIKeyCRTTVBBKPHBVSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methyl-3H-diazirine-3-yl)aniline: An Electron-Rich Aryl Diazirine Aniline Building Block for Photoaffinity Probe Synthesis and Carbene Insertion Polymerization


3-(3-Methyl-3H-diazirine-3-yl)aniline (CAS 1044273-14-4) is an aryl diazirine compound that integrates a photoreactive 3-methyl-3H-diazirine moiety at the meta-position of an aniline ring [1]. This compound class is widely used in photoaffinity labeling (PAL), where UV-induced carbene generation enables covalent capture of transient biomolecular interactions [2]. The meta-substituted aniline architecture distinguishes it from the more common para-substituted analogs, positioning it as a versatile building block for synthesizing photoaffinity probes that require specific geometric orientation of the photoreactive group [1].

Why 3-(3-Methyl-3H-diazirine-3-yl)aniline Cannot Be Replaced by Common Diazirine Analogs


Generic substitution among diazirine aniline derivatives is confounded by profound differences in electronic character, regiochemistry, and functional versatility. Para-substituted analogs such as 4-(3-methyl-3H-diazirine-3-yl)aniline and trifluoromethyl-substituted aryl diazirines exhibit distinct carbene reactivity, activation wavelengths, and labeling selectivity [1]. The meta-methyl configuration of 3-(3-methyl-3H-diazirine-3-yl)aniline confers an electron-rich aryl diazirine character, which directly impacts C–H insertion efficiency and carbene generation kinetics [2]. Furthermore, unlike diazirine-containing amino acids (e.g., photo-leucine, photo-methionine) that are restricted to peptide incorporation, the aniline handle of this compound enables conjugation to diverse molecular scaffolds, rendering it irreplaceable for modular probe design [3].

Quantitative Differentiation Evidence: 3-(3-Methyl-3H-diazirine-3-yl)aniline vs. Key Comparators


Evidence 1: Unique AB2 Monomer Architecture Enables Carbene Insertion Polymerization Not Accessible to Para-Substituted Diazirine Anilines

3-(3-Methyl-3H-diazirine-3-yl)aniline (referred to as 3-(3-aminophenyl)-3-methyldiazirine 1) is uniquely validated as an AB2-type monomer for carbene insertion polymerization—a capability not demonstrated for the para-substituted isomer 4-(3-methyl-3H-diazirine-3-yl)aniline [1]. The meta arrangement of the aniline amino group relative to the diazirine creates a dual-functional architecture wherein the diazirine generates a carbene that inserts into the aryl C–H bonds of neighboring monomers, while the aniline NH2 participates in subsequent hydroamination reactions [1]. Photolysis of this monomer in bulk produced hyperbranched poly(aryl amine)s with degrees of polymerization (DP) ranging from 9 to 26, extendable to DP 31 upon thermal annealing, as quantified by gel permeation chromatography (GPC) [1]. This represents the first and only report of polyamine synthesis via carbene insertion polymerization.

Carbene insertion polymerization Hyperbranched polymers Polyamine synthesis

Evidence 2: Electron-Rich Aryl Diazirine Character Conferred by Meta-Methyl Substitution Enhances C–H Insertion Efficiency up to 10-Fold vs. Electron-Poor Analogues

The meta-(3-methyl-3H-diazirine-3-yl) substitution on aniline generates an electron-rich aryl diazirine motif. A comprehensive structure–function relationship study of aryl diazirines demonstrated that electron-rich aryl diazirines undergo C–H insertion up to ten-fold more efficiently than electron-poor analogues under both thermal and photochemical activation conditions [1]. The meta-aniline amino group (σm = −0.16 by Hammett parameters) donates electron density into the aryl ring, activating the diazirine toward carbene generation. In contrast, the trifluoromethyl-substituted aryl diazirine para-aniline analog 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)aniline carries the strongly electron-withdrawing CF3 group (σp = +0.54), placing it in the electron-poor category associated with markedly lower insertion yields [1].

C–H insertion efficiency Aryl diazirine electronics Photoaffinity labeling optimization

Evidence 3: Alkyl Diazirine (Methyl) Character Provides Superior Labeling Selectivity in Cell Lysate vs. Trifluoromethylphenyl Diazirine (TPD) Probes

The methyl substituent on the diazirine ring of this compound classifies it as a phenyl-alkyl diazirine hybrid. In a comparative study of diazirine-based photoaffinity probes for carbohydrate-binding protein, alkyl diazirine probes achieved more selective labeling in cell lysate than structurally analogous trifluoromethylphenyl diazirine (TPD) probes, despite the TPD probes showing higher overall crosslinking efficiency with a purified single protein [1]. This study demonstrates that the alkyl diazirine motif—including the 3-methyl-diazirine present in 3-(3-methyl-3H-diazirine-3-yl)aniline—favors specificity over promiscuity in complex biological mixtures, which is a critical parameter for successful target deconvolution [1].

Photoaffinity labeling selectivity Chemical proteomics Target deconvolution

Evidence 4: Meta-Position Aniline Handle Enables Modular Probe Construction with Geometric Orientation Distinct from Para-Substituted Analogs

The meta-substituted aniline architecture of 3-(3-methyl-3H-diazirine-3-yl)aniline provides a geometric orientation of the reactive amine handle that is distinct from the more commercially common para-substituted analog 4-(3-methyl-3H-diazirine-3-yl)aniline (CAS 1935572-27-2) . Both isomers share identical molecular formula (C8H9N3) and molecular weight (147.18 g/mol), yet differ in the vector of amine-directed conjugation relative to the diazirine photoreactive group. This geometric distinction directly affects the spatial positioning of the carbene generation site upon probe-target binding, which can determine which amino acid residues are captured during crosslinking .

Photoaffinity probe design Bioconjugation Molecular orientation

Evidence 5: Diazirine Photoreactivity at 320–410 nm Enables Biocompatible Activation vs. Aryl Azides Requiring Shorter Wavelengths (<300 nm)

The aryl diazirine chromophore in 3-(3-methyl-3H-diazirine-3-yl)aniline absorbs in the 320–410 nm window for carbene generation, as established for the broader aryl diazirine class [1]. This represents a critical advantage over commonly used aryl azide photoaffinity probes, which require shorter wavelengths (<300 nm) for nitrene generation—wavelengths that overlap with protein aromatic residue absorbance and cause photodamage [2]. A systematic comparison of photoactivatable probes demonstrated that the aryl diazirine (Tmd)Phe is a highly potent carbene precursor producing uniform crosslinking products, whereas the 4-azidobenzoyl group showed comparable crosslinking efficiency but with a higher probability of generating non-uniform products through rearrangement side reactions [2].

Photoreactive group wavelength Protein damage minimization Photoaffinity labeling optimization

Evidence 6: Alkyl Diazirine Reaction via Diazo Intermediate Enables pH-Dependent Labeling of Acidic Residues—Complementary to Aryl-Fluorodiazirine Carbene Reactivity

The 3-methyl-diazirine substituent on this aryl aniline compound places it at the structural intersection of alkyl and aryl diazirine reactivity. A systematic evaluation of alkyl vs. aryl-fluorodiazirine labeling revealed that alkyl diazirines generate a reactive diazo intermediate (in addition to the carbene) that labels acidic amino acids (Glu, Asp) in a pH-dependent manner, whereas aryl-fluorodiazirines react primarily through a carbene intermediate with different amino acid selectivity [1]. Among 32 alkyl diazirine probes surveyed, probes with net positive charge (relevant to the aniline NH2 of the target compound) tended to produce higher labeling yields, and alkyl diazirines preferentially enriched membrane-embedded and highly acidic proteins [1].

Amino acid labeling preference Diazirine reaction mechanism Membrane proteomics

Optimal Scientific and Industrial Procurement Scenarios for 3-(3-Methyl-3H-diazirine-3-yl)aniline


Scenario 1: Synthesis of Hyperbranched Polyamines via Carbene Insertion Polymerization

This compound is uniquely qualified as the sole demonstrated AB2 monomer for preparing hyperbranched poly(aryl amine)s via carbene insertion homopolymerization, achieving degrees of polymerization from 9 to 31 without requiring co-monomers or metal catalysts [1]. This application is exclusive to the meta-substituted isomer—no para-substituted or trifluoromethyl diazirine aniline has been reported to enable this polymerization mode. The resulting hyperbranched polyamines are of interest for antimicrobial coatings, gene delivery vectors, and advanced adhesive materials.

Scenario 2: Modular Construction of Small-Molecule Photoaffinity Probes for Chemical Proteomics

The aniline NH2 serves as a conjugation handle for coupling to carboxylic acid-containing ligands (drugs, metabolites, lipids) via amide bond formation [1]. The meta geometry provides a distinct exit vector (~120°) compared to para isomers (~180°), enabling rational design of probes where the diazirine carbene is positioned to capture specific binding-site residues . The electron-rich aryl diazirine character predicts higher C–H insertion yields than TPD-based probes, while the alkyl diazirine motif favors selectivity over promiscuity in complex proteomes [2].

Scenario 3: Membrane Proteome-Targeted Photoaffinity Labeling Campaigns

The alkyl (methyl) diazirine motif of this compound generates a reactive diazo intermediate that preferentially labels acidic amino acid residues (Glu, Asp) abundant in membrane protein surfaces, as established by systematic labeling preference studies across 32 alkyl diazirine probes [1]. When incorporated into positively charged probe scaffolds (facilitated by the basic aniline NH2), this compound is predicted to drive membrane proteome enrichment, making it well-suited for identifying transmembrane receptors and ion channel targets that are frequently underrepresented in TPD-based proteomics workflows.

Scenario 4: Bioconjugation Toolkit Expansion for Spatial Orientation-Dependent Crosslinking

For structural biology applications requiring precise spatial mapping of protein–ligand or protein–protein interfaces, the meta-substitution geometry provides a defined carbene exit vector that is orthogonal to the commonly used para-diazirine aniline probes [1]. When both meta and para isomers are used in parallel, differential crosslinking patterns can triangulate the orientation of a bound ligand within its binding pocket, generating distance constraints for computational docking. The compound's activation at 320–410 nm minimizes photodamage to the protein target compared to aryl azide alternatives requiring <300 nm irradiation .

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